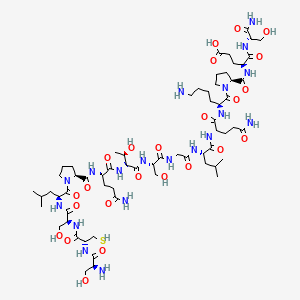
H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LEP(116-130)(小鼠) 是一种从小鼠瘦素蛋白中衍生的合成肽片段。瘦素是一种由脂肪细胞分泌的激素,在调节食物摄入和能量稳态中起着至关重要的作用。 LEP(116-130)片段已被证明可以模拟全长瘦素蛋白的一些生物活性,包括对体重和食物摄入的影响 .
准备方法
LEP(116-130)(小鼠) 是使用固相肽合成 (SPPS) 合成的。这种方法涉及将氨基酸依次添加到固定在固体树脂上的生长肽链上。合成通常从 C 末端氨基酸开始,并向 N 末端进行。然后将肽从树脂上裂解并使用高效液相色谱 (HPLC) 进行纯化。 最终产品通过质谱和分析 HPLC 来表征,以确认其纯度和身份 .
化学反应分析
LEP(116-130)(小鼠) 在其合成和降解过程中主要经历肽键形成和裂解反应。在生理条件下,它通常不会参与氧化、还原或取代反应。 其降解产生的主要产物是较小的肽片段和单个氨基酸 .
科学研究应用
Biochemical Research
Peptide Synthesis and Characterization
The synthesis of peptides like H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2 is crucial for studying protein interactions and functions. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed to create these compounds. The characterization of synthesized peptides through methods like mass spectrometry and high-performance liquid chromatography (HPLC) ensures their purity and structural integrity .
Hydrolysis Studies
Research has shown that metal ions can assist in the hydrolysis of peptides, which is vital for understanding peptide stability and degradation pathways. For instance, studies involving zirconium(IV) have demonstrated its effectiveness in enhancing peptide hydrolysis under physiological conditions, which could be relevant for the stability of this compound in biological systems .
Pharmacological Applications
Therapeutic Potential
Peptides have gained attention as therapeutic agents due to their specificity and lower toxicity compared to conventional drugs. This compound may exhibit bioactivity relevant to various physiological processes, including modulation of immune responses or acting as signaling molecules in cellular communication .
Case Studies in Drug Development
Several studies have investigated the role of peptides in drug formulation. For example, research on peptide hormones has highlighted their potential in treating metabolic disorders by mimicking natural hormone activity. The specific sequence of this compound may contribute to its efficacy in such applications .
Structural Biology
Protein Interaction Studies
The structural properties of peptides like this compound are essential for understanding their interactions with proteins and other biomolecules. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the conformational dynamics and binding affinities of this peptide with target proteins, aiding in the design of more effective therapeutic agents .
Data Table: Summary of Research Findings
作用机制
LEP(116-130)(小鼠) 通过与下丘脑中的瘦素受体结合而发挥作用,下丘脑是大脑中调节饥饿和能量消耗的区域。这种结合激活信号通路,减少食物摄入并增加能量消耗。 该肽还影响葡萄糖代谢和体温调节 .
相似化合物的比较
LEP(116-130)(小鼠) 独特的优势在于它能够模拟全长瘦素的生物活性,同时又是一个更小、更稳定的肽片段。类似的化合物包括:
全长瘦素: 完整的瘦素蛋白具有更广泛的生物活性,但稳定性较差,生产难度更大。
LEP(116-122)(小鼠): 瘦素的更短片段,保留了一些生物活性,但效力低于 LEP(116-130)(小鼠).
合成瘦素类似物: 这些是为增强瘦素的稳定性和效力而设计的,以用于治疗应用.
LEP(116-130)(小鼠) 在稳定性、效力和易于合成方面取得了平衡,这使其成为瘦素研究和潜在治疗应用中宝贵的工具 .
生物活性
H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 is a peptide with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article reviews its properties, biological activities, and relevant research findings.
Chemical and Physical Properties
The compound is a white to off-white powder with a predicted density of 1.372 g/cm³. It has a boiling point of approximately 2035.4 °C and is soluble in DMSO (≥156 mg/mL) and water (≥24.15 mg/mL), but insoluble in ethanol. The pKa value is around 4.44, indicating its acidic nature .
| Property | Value |
|---|---|
| Density | 1.372 g/cm³ |
| Boiling Point | 2035.4 °C |
| Solubility | DMSO: ≥156 mg/mL |
| H2O: ≥24.15 mg/mL | |
| pKa | 4.44 |
| Physical State | White to off-white powder |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Peptides like this one often act as signaling molecules, influencing cellular processes such as growth, differentiation, and metabolism.
Potential Therapeutic Applications
- Neurite Outgrowth : Research indicates that peptides similar to this compound can promote neurite outgrowth, which is crucial for neuroregeneration .
- Antinociceptive Effects : Studies have shown that certain peptide sequences exhibit analgesic properties by modulating pain pathways in the central nervous system .
- Gut Stability : The stability of peptides in gastrointestinal conditions is critical for their therapeutic efficacy. This compound's resistance to enzymatic degradation may enhance its potential as an oral therapeutic agent .
Study on Neurite Outgrowth
A study published in the Journal of Medicinal Chemistry explored the effects of various peptides on neurite outgrowth in neuronal cell cultures. The findings suggested that specific sequences could significantly enhance neurite length and branching, indicating potential applications in treating neurodegenerative diseases .
Analgesic Peptide Research
Another investigation focused on the analgesic properties of peptides derived from natural sources. The study highlighted how modifications to peptide sequences could enhance their binding affinity to opioid receptors, improving their efficacy as pain relievers .
属性
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHDWBRMEXDYLT-RDEOYNLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H109N19O24S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














